Diethyl (2-Bromo-4-methylphenyl)phosphonate
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Overview
Description
Diethyl (2-Bromo-4-methylphenyl)phosphonate is an organophosphorus compound with the molecular formula C11H16BrO3P It is a derivative of phosphonic acid and contains a bromine atom and a methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (2-Bromo-4-methylphenyl)phosphonate typically involves the reaction of diethyl phosphite with 2-bromo-4-methylbenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Diethyl (2-Bromo-4-methylphenyl)phosphonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine or phosphine oxide derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Substituted phosphonates with various functional groups.
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine or phosphine oxide derivatives.
Scientific Research Applications
Diethyl (2-Bromo-4-methylphenyl)phosphonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in drug development, particularly as a precursor for phosphonate-based drugs.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Diethyl (2-Bromo-4-methylphenyl)phosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of a stable enzyme-phosphonate complex, which prevents the enzyme from catalyzing its normal reaction .
Comparison with Similar Compounds
Similar Compounds
Diethyl (2-Bromo-4-methylphenyl)difluoromethylphosphonate: Contains difluoromethyl group instead of a methyl group.
Diethyl (4-Bromobutyl)phosphonate: Contains a butyl group instead of a phenyl group.
Diethyl (4-Methylbenzyl)phosphonate: Contains a methylbenzyl group instead of a bromomethylphenyl group.
Uniqueness
Diethyl (2-Bromo-4-methylphenyl)phosphonate is unique due to the presence of both a bromine atom and a methyl group on the phenyl ring. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable for specific synthetic and research applications .
Properties
CAS No. |
1615710-02-5 |
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Molecular Formula |
C11H16BrO3P |
Molecular Weight |
307.12 g/mol |
IUPAC Name |
2-bromo-1-diethoxyphosphoryl-4-methylbenzene |
InChI |
InChI=1S/C11H16BrO3P/c1-4-14-16(13,15-5-2)11-7-6-9(3)8-10(11)12/h6-8H,4-5H2,1-3H3 |
InChI Key |
OQYNMYUCIXXMJY-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(C=C(C=C1)C)Br)OCC |
Origin of Product |
United States |
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